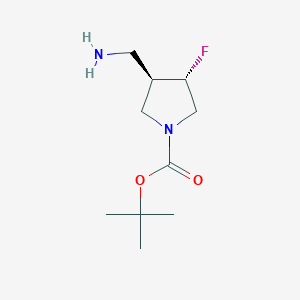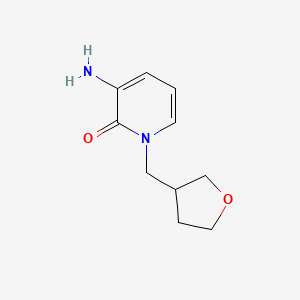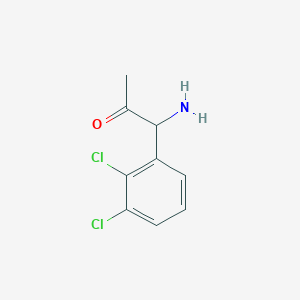
(S)-1-(2,5-Dibromophenyl)propan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is a chiral amine compound that features a dibromophenyl group attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, phenylpropan-1-amine, undergoes bromination to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.
Chiral Resolution: The resulting dibromophenylpropan-1-amine is subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: The (S)-1-(2,5-Dibromophenyl)propan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also employ continuous flow reactors and automated systems for efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The dibromophenyl group can be reduced to form mono-brominated or non-brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of mono-brominated or non-brominated derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.
1-(2,5-Dibromophenyl)ethan-1-amine hydrochloride: A structurally similar compound with a shorter carbon chain.
1-(2,5-Dibromophenyl)butan-1-amine hydrochloride: A structurally similar compound with a longer carbon chain.
Uniqueness
(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of two bromine atoms on the phenyl ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H12Br2ClN |
|---|---|
Peso molecular |
329.46 g/mol |
Nombre IUPAC |
(1S)-1-(2,5-dibromophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11Br2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 |
Clave InChI |
OKWLWEDUWMMGAS-FVGYRXGTSA-N |
SMILES isomérico |
CC[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
SMILES canónico |
CCC(C1=C(C=CC(=C1)Br)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)


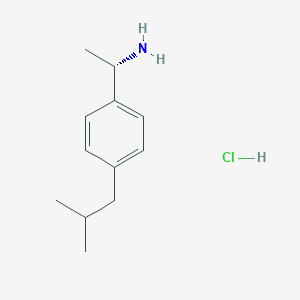
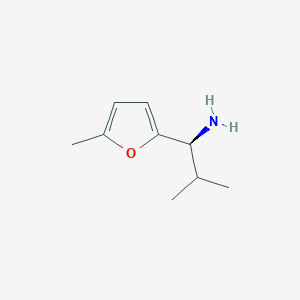
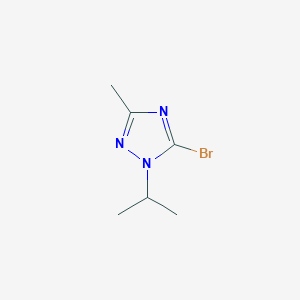
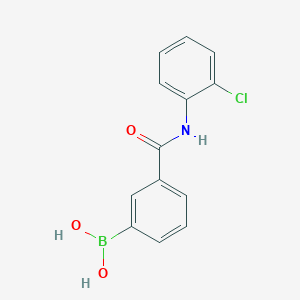

![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)
![5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238454.png)
